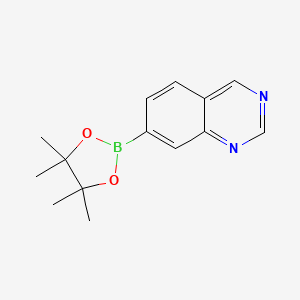
N-(biphenyl-2-yl)-2-chloro-N-methylacetamide
Overview
Description
N-(biphenyl-2-yl)-2-chloro-N-methylacetamide, commonly known as BPA or NBP, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. BPA is a white crystalline solid that is soluble in organic solvents, and it is widely used as a reagent in organic synthesis. The compound has also been found to exhibit various biological activities, leading to research on its potential as a therapeutic agent.
Scientific Research Applications
Chemical Analysis in Environmental Studies
The study by Zimmerman, Schneider, and Thurman (2002) discusses the analysis and detection of herbicides, including dimethenamid and flufenacet, in natural water. These herbicides share a structural similarity with N-(biphenyl-2-yl)-2-chloro-N-methylacetamide. Their research emphasizes the importance of detecting such compounds in environmental samples, highlighting the role of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide in environmental chemistry and pollution studies (Zimmerman, Schneider, & Thurman, 2002).
Role in Pharmacology and Drug Design
The synthesis of novel derivatives of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide for potential pharmaceutical applications has been explored. Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity, demonstrating the compound's relevance in drug discovery and development (Sunder & Maleraju, 2013).
Imaging and Diagnostic Applications
Research by Wang, Gao, and Zheng (2014) on the radiosynthesis of [(11)C]AZD8931 for imaging EGFR, HER2, and HER3 signaling in cancer diagnostics involved the use of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide derivatives. This underscores its potential in diagnostic imaging and cancer research (Wang, Gao, & Zheng, 2014).
Biochemical Research
In biochemical research, the compound has been used as a model to study interactions with biological molecules. For instance, Duan, Dai, and Savage (2010) used N-methylacetamide, a related compound, to investigate the hydrolysis kinetics in high-temperature water, contributing to our understanding of biochemical reactions under various conditions (Duan, Dai, & Savage, 2010).
properties
IUPAC Name |
2-chloro-N-methyl-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-17(15(18)11-16)14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKWRKRPWLDRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(biphenyl-2-yl)-2-chloro-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1429372.png)

![4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1429376.png)





![(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride](/img/structure/B1429385.png)

![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B1429387.png)

